molecular formula C17H28ClNO3 B4407659 4-[3-(3-Butoxyphenoxy)propyl]morpholine;hydrochloride

4-[3-(3-Butoxyphenoxy)propyl]morpholine;hydrochloride

Cat. No.: B4407659
M. Wt: 329.9 g/mol
InChI Key: MXIFJNBKQRESNC-UHFFFAOYSA-N
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Description

4-[3-(3-Butoxyphenoxy)propyl]morpholine;hydrochloride is a chemical compound known for its applications in various fields, including pharmaceuticals and research. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a butoxyphenoxy group attached to the morpholine ring via a propyl chain. This compound is often used as a topical anesthetic and has properties that make it suitable for various scientific and industrial applications.

Properties

IUPAC Name

4-[3-(3-butoxyphenoxy)propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-2-3-11-20-16-6-4-7-17(15-16)21-12-5-8-18-9-13-19-14-10-18;/h4,6-7,15H,2-3,5,8-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIFJNBKQRESNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC=C1)OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Butoxyphenoxy)propyl]morpholine;hydrochloride typically involves the reaction of morpholine with 3-(3-butoxyphenoxy)propyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the carbon atom of the propyl chloride, displacing the chloride ion and forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Butoxyphenoxy)propyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxyphenoxy group or the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the butoxyphenoxy group or the morpholine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-[3-(3-Butoxyphenoxy)propyl]morpholine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Employed in studies involving cell signaling and receptor interactions due to its ability to modulate biological pathways.

    Medicine: Utilized as a topical anesthetic for pain relief and as an active ingredient in certain pharmaceutical formulations.

    Industry: Applied in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[3-(3-Butoxyphenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors on the cell membrane. By binding to these targets, the compound can modulate the activity of ion channels, leading to changes in cell signaling and membrane potential. This action results in the anesthetic effects observed when the compound is applied topically.

Comparison with Similar Compounds

4-[3-(3-Butoxyphenoxy)propyl]morpholine;hydrochloride can be compared with other similar compounds, such as:

    Pramoxine hydrochloride: Another topical anesthetic with a similar structure but different substituents on the phenoxy group.

    Tronothane: A compound with similar anesthetic properties but a different chemical structure.

    Proxazocain: A related compound with variations in the morpholine ring and side chain.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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